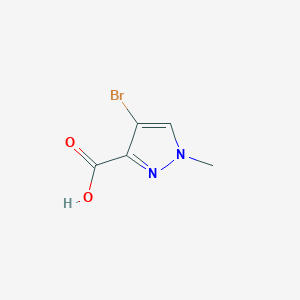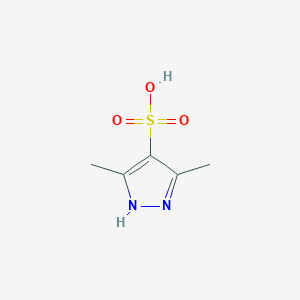
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid (3,5-DMPSA) is a sulfur-containing organic compound that is used in a variety of scientific research applications. It is known for its versatility in the laboratory, as it can be used to synthesize a number of different compounds, and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Metallomacrocyclic Complex Synthesis
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid plays a role in the creation of metallomacrocyclic Pd(II) complexes. The study by León et al. (2013) explored how this compound, along with similar ligands, interacts with [PdCl2(CH3CN)2] to yield monomeric and dimeric complexes. These complexes were studied for their potential in forming supramolecular networks, revealing how the ligand structure affects the topology of these networks (León et al., 2013).
Synthesis of Disubstituted Pyrazoles
Wang et al. (2013) described an efficient method for synthesizing 3,5-disubstituted pyrazoles. Their approach involved the reaction of 1,3-dialkynes with hydrazine in dimethyl sulfoxide, resulting in the production of these pyrazoles in satisfactory to excellent yields. This method represents an advancement in the synthesis of pyrazole compounds (Wang et al., 2013).
Fluorescence and Xanthine Oxidase Inhibitory Activity
Deqiang et al. (2015) developed pyrazole-based 1,3,4-oxadiazole derivatives with notable fluorescence properties and inhibitory activity against xanthine oxidase. This study highlights the potential of these derivatives for further optimization due to their dual functionality (Deqiang et al., 2015).
Anti-Inflammatory and Anti-Microbial Activities
Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety. These compounds demonstrated significant anti-inflammatory and antimicrobial activities, showing the versatility of pyrazole derivatives in pharmaceutical applications (Kendre et al., 2013).
Synthesis of Pyrazoloquinoline Derivatives
Saritha et al. (2022) described a method for creating pyrazoloquinoline thioether derivatives. This process involved multiple steps, including aryl sulfenylation and benzannulation, illustrating the complexity and potential of pyrazole derivatives in synthetic chemistry (Saritha et al., 2022).
Catalytic Synthesis of Phthalazine Derivatives
Vafaee et al. (2021) synthesized novel ionic liquids derived from 3,5-dimethyl-1H-pyrazole. These ionic liquids demonstrated high catalytic activity in producing phthalazine derivatives, which are of interest for their potential applications in various fields (Vafaee et al., 2021).
Mécanisme D'action
Target of Action
A related compound, 3,5-dimethylpyrazole, has been found to act as a blocking agent for isocyanates .
Mode of Action
It’s worth noting that the related compound, 3,5-dimethylpyrazole, acts by blocking isocyanates . This suggests that 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid might interact with its targets in a similar manner.
Pharmacokinetics
A related compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting that this compound might have similar properties.
Action Environment
It’s worth noting that the related compound, 3,5-dimethylpyrazole, is used as a blocking agent for isocyanates , suggesting that it might be stable under a variety of conditions.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their catalytic activities. The nature of these interactions often involves the binding of the sulfonic acid group to the active sites of enzymes, thereby modulating their function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it affects the activity of key signaling molecules such as kinases and phosphatases, thereby modulating various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activities. For example, the compound can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access. Additionally, it can activate oxidoreductases by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular functions. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of these enzymes, leading to changes in the production and utilization of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the mitochondria, where it influences metabolic processes and oxidative stress responses .
Propriétés
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-3-5(11(8,9)10)4(2)7-6-3/h1-2H3,(H,6,7)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDFGELFGLFBNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338348 |
Source


|
| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89280-34-2 |
Source


|
| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



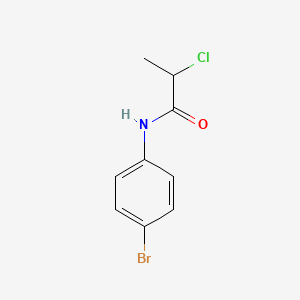


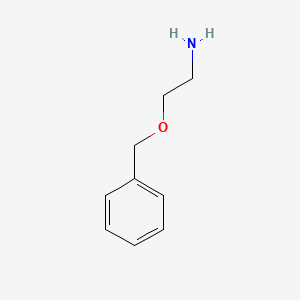

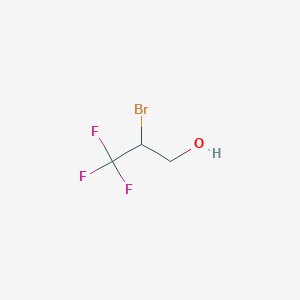
![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)




